

# Spectral Analysis of 4-nitro-1H-pyrazole-3-carbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: *4-nitro-1H-pyrazole-3-carbonitrile*

Cat. No.: *B1347220*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available spectral data for the compound **4-nitro-1H-pyrazole-3-carbonitrile**. Due to the limited availability of directly published spectra for this specific molecule, this document focuses on the characterization data of closely related analogs and the general principles of spectral interpretation for this class of compounds. This guide aims to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

## Molecular Structure and Spectroscopic Overview

**4-nitro-1H-pyrazole-3-carbonitrile** possesses a heterocyclic pyrazole core, substituted with a nitro group at the C4 position and a nitrile group at the C3 position. This unique arrangement of functional groups gives rise to distinct spectroscopic signatures that are crucial for its identification and characterization. The expected spectral data would include signals corresponding to the pyrazole ring protons and carbons in NMR, characteristic vibrational frequencies for the nitrile and nitro groups in IR spectroscopy, and a definitive molecular ion peak in mass spectrometry.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for **4-nitro-1H-pyrazole-3-carbonitrile** is not readily available in public databases, we can predict the expected chemical shifts based on the analysis of similar pyrazole derivatives.

Table 1: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for 4-nitro-1H-pyrazole-3-carbonitrile

Atom	Predicted <sup>1</sup> H Chemical Shift (ppm)	Predicted <sup>13</sup> C Chemical Shift (ppm)	Justification
H5	~ 8.5 - 9.0	-	The proton at the C5 position is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent nitro group and the pyrazole ring nitrogen.
NH	~ 13.0 - 14.0	-	The N-H proton of the pyrazole ring typically appears as a broad singlet at a high chemical shift.
C3	-	~ 110 - 115	The carbon bearing the nitrile group.
C4	-	~ 145 - 150	The carbon attached to the nitro group will be strongly deshielded.
C5	-	~ 130 - 135	The chemical shift of this carbon is influenced by the adjacent nitro group and ring nitrogens.
CN	-	~ 115 - 120	The carbon of the nitrile group.

Experimental Protocol for NMR Spectroscopy:

A general procedure for acquiring NMR spectra of a similar compound, as adapted from synthetic chemistry literature, is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
- <sup>1</sup>H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance of the <sup>13</sup>C isotope.

## Infrared (IR) Spectroscopy

The IR spectrum of **4-nitro-1H-pyrazole-3-carbonitrile** is expected to show characteristic absorption bands for its key functional groups.

Table 2: Expected IR Absorption Frequencies for **4-nitro-1H-pyrazole-3-carbonitrile**

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
N-H stretch (pyrazole)	3200 - 3400	Medium, Broad
C≡N stretch (nitrile)	2220 - 2260	Sharp, Medium to Strong
N=O stretch (nitro, asymmetric)	1500 - 1560	Strong
N=O stretch (nitro, symmetric)	1340 - 1380	Strong
C=N stretch (pyrazole ring)	1580 - 1650	Medium
C-N stretch (pyrazole ring)	1400 - 1500	Medium

### Experimental Protocol for IR Spectroscopy:

- **Sample Preparation:** The spectrum can be recorded using a Potassium Bromide (KBr) pellet or as a thin film. For the KBr method, grind a small amount of the sample with dry KBr and press into a thin pellet.
- **Instrument:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Acquisition:** Record the spectrum typically in the range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the pure KBr pellet should be taken first and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a molecule.

Table 3: Expected Mass Spectrometry Data for **4-nitro-1H-pyrazole-3-carbonitrile**

Parameter	Expected Value
Molecular Formula	$\text{C}_4\text{H}_2\text{N}_4\text{O}_2$
Molecular Weight	138.08 g/mol
$[\text{M}]^+$ or $[\text{M}+\text{H}]^+$	m/z 138 or 139

**Expected Fragmentation Pattern:** The fragmentation of **4-nitro-1H-pyrazole-3-carbonitrile** under electron ionization (EI) would likely involve the loss of the nitro group ( $\text{NO}_2$ ), the nitrile group (CN), or other small neutral molecules from the pyrazole ring.

### Experimental Protocol for Mass Spectrometry:

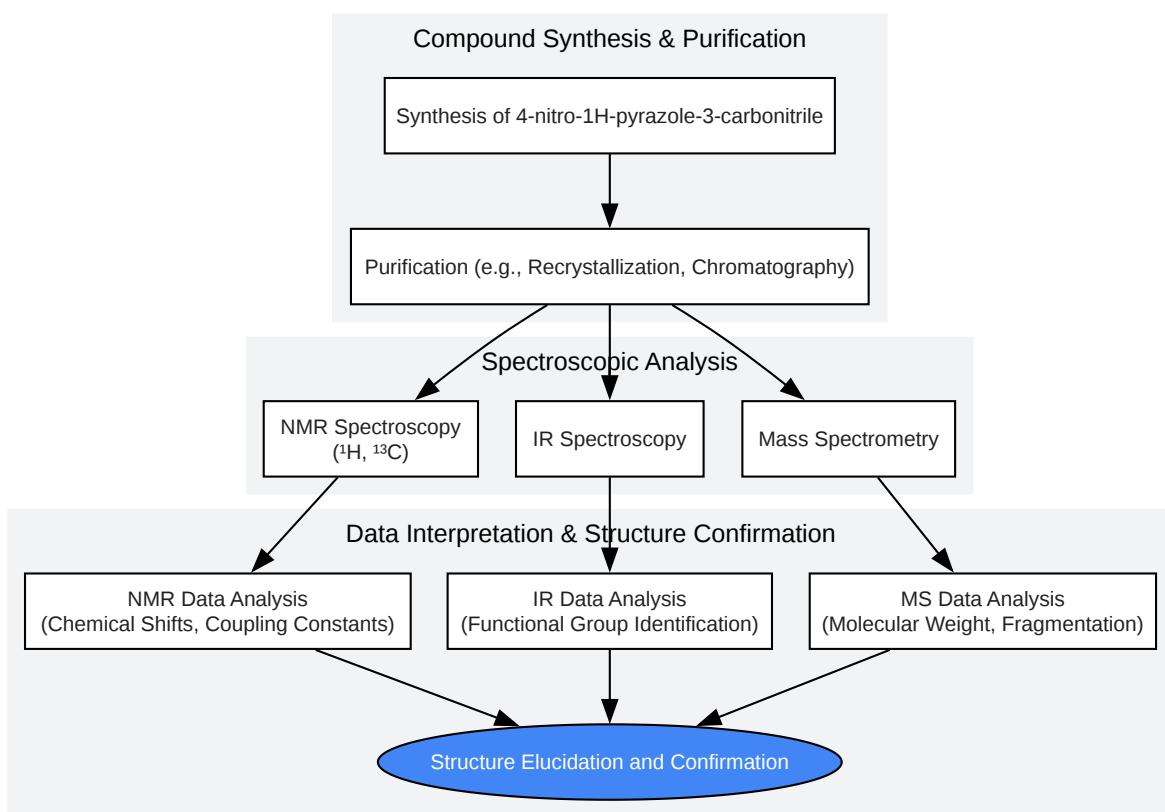
- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization Method:** Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. ESI is a softer ionization method and is more likely to show the molecular ion

peak.

- Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

## Logical Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a novel compound like **4-nitro-1H-pyrazole-3-carbonitrile**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Disclaimer: The spectral data presented in this guide are predicted values based on the analysis of related compounds and general spectroscopic principles. For definitive characterization, experimental data for **4-nitro-1H-pyrazole-3-carbonitrile** should be acquired and analyzed.

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